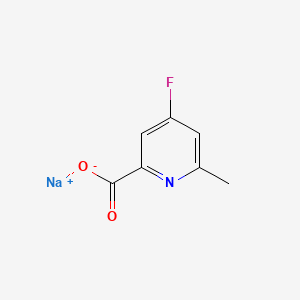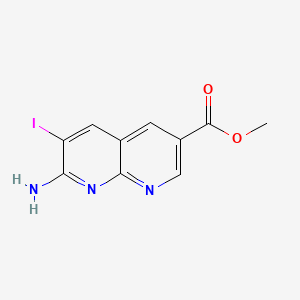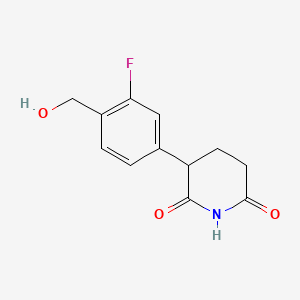
3-Methyl-6-(tributylstannyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidinone ring substituted with a methyl group at the 3-position and a tributylstannyl group at the 6-position. The tributylstannyl group is a tin-containing moiety that is often used in organic synthesis for various transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) typically involves the introduction of the tributylstannyl group to a pyrimidinone precursor. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tin compound.
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) may involve large-scale Stille coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin, which can be useful in further synthetic applications.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products Formed
Substituted Pyrimidinones: Formed through nucleophilic substitution reactions.
Oxidized Tin Compounds: Formed through oxidation reactions.
Coupled Products: Formed through cross-coupling reactions with various organic halides.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.
Industry: Used in the production of specialty chemicals and materials. Its unique reactivity makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) depends on the specific application and the reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, which then reacts with an organic halide to form a new carbon-carbon bond. The tributylstannyl group acts as a leaving group, allowing the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-(tributylstannyl)pyridazine: A similar compound with a pyridazine ring instead of a pyrimidinone ring.
2-(Tributylstannyl)pyrimidine: A compound with a tributylstannyl group at the 2-position of the pyrimidine ring.
Uniqueness
4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the tributylstannyl group at the 6-position allows for selective reactions that may not be possible with other similar compounds. Additionally, the pyrimidinone ring provides a versatile scaffold for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C17H32N2OSn |
|---|---|
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
3-methyl-6-tributylstannylpyrimidin-4-one |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-7-4-6-3-2-5(7)8;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
DOCSLGBUWLXAKR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)N(C=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)


![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)


![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)


![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)


